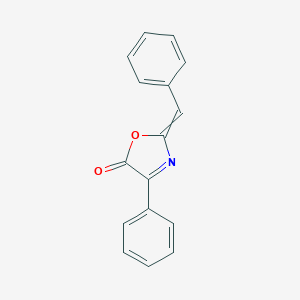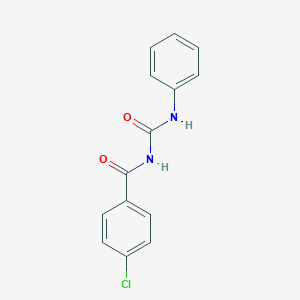
N-(4-chlorobenzoyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-N'-phenylurea, also known as 4CPU, is a chemical compound that has been studied extensively in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4CPU is used in a variety of applications, including as a herbicide and as a tool for studying the mechanisms of action of certain enzymes. In
Aplicaciones Científicas De Investigación
N-(4-chlorobenzoyl)-N'-phenylurea has been used extensively in scientific research due to its ability to inhibit certain enzymes. It is commonly used as a tool for studying the mechanisms of action of enzymes such as urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea has been used as a herbicide to control the growth of weeds in crops.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzoyl)-N'-phenylurea involves its ability to bind to the active site of certain enzymes, inhibiting their activity. Specifically, N-(4-chlorobenzoyl)-N'-phenylurea is known to inhibit the activity of urease and carbonic anhydrase by binding to their active sites and preventing the substrate from binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzoyl)-N'-phenylurea are largely dependent on the specific enzyme being inhibited. Inhibition of urease can lead to a decrease in the production of ammonia, which is important for nitrogen metabolism in plants. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzoyl)-N'-phenylurea in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their specific mechanisms of action. However, a limitation of using N-(4-chlorobenzoyl)-N'-phenylurea is that it may have off-target effects on other enzymes, leading to potential complications in experimental results.
Direcciones Futuras
There are several future directions for research involving N-(4-chlorobenzoyl)-N'-phenylurea. One area of interest is the development of more potent and selective inhibitors of urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, which are characterized by abnormal enzyme activity. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzoyl)-N'-phenylurea involves the reaction of 4-chlorobenzoyl chloride with phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity.
Propiedades
Fórmula molecular |
C14H11ClN2O2 |
|---|---|
Peso molecular |
274.7 g/mol |
Nombre IUPAC |
4-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Clave InChI |
JACVPPZEQLZNQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



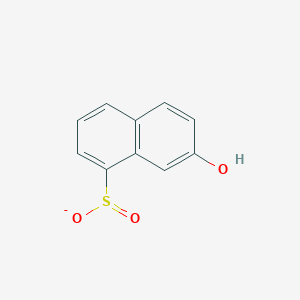
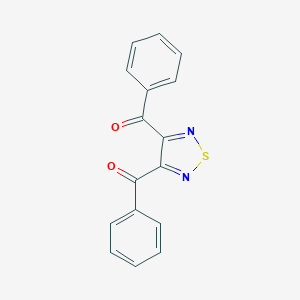
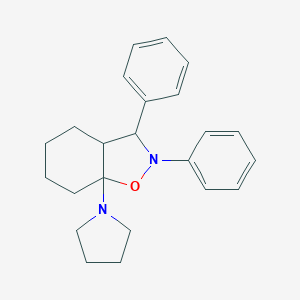
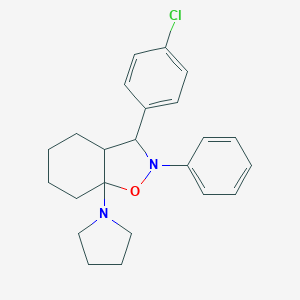
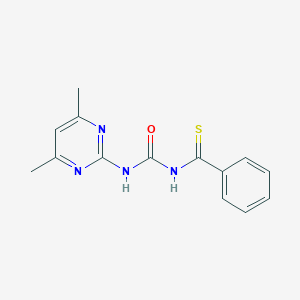
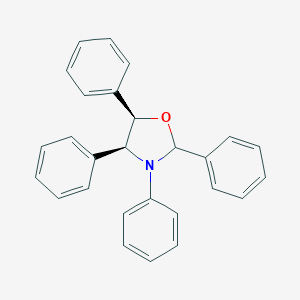
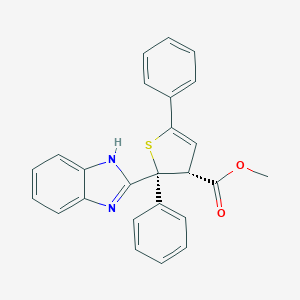

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)

![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
